5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde
CAS No.:
Cat. No.: VC16219094
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3O2 |
|---|---|
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 4-methoxy-2-[2-(trifluoromethyl)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C15H11F3O2/c1-20-11-7-6-10(9-19)13(8-11)12-4-2-3-5-14(12)15(16,17)18/h2-9H,1H3 |
| Standard InChI Key | UBVXOGVJOPWTFD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methoxy-2-[2-(trifluoromethyl)phenyl]benzaldehyde, reflects its biphenyl core with distinct substituents. The methoxy group at the 5-position (relative to the aldehyde) and the trifluoromethyl group at the 2'-position create a polarized electronic environment, influencing its reactivity and intermolecular interactions. The aldehyde group at the 2-position serves as a key site for further chemical modifications, such as condensation reactions to form hydrazones or imines.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁F₃O₂ | |
| Molecular Weight | 280.24 g/mol | |
| IUPAC Name | 4-methoxy-2-[2-(trifluoromethyl)phenyl]benzaldehyde | |
| Canonical SMILES | COC1=CC(=C(C=C1)C=O)C2=C(C=CC=C2)C(F)(F)F |
Electronic and Steric Effects
The trifluoromethyl group, a strong electron-withdrawing moiety, reduces electron density at the adjacent phenyl ring, enhancing the compound’s stability against oxidative degradation. Conversely, the methoxy group donates electrons through resonance, creating a push-pull electronic configuration that may facilitate charge-transfer interactions with biological targets. Steric hindrance from the trifluoromethyl group also influences conformational flexibility, potentially affecting binding affinity to receptors.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 5-methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves multi-step cross-coupling strategies. A plausible route, inferred from analogous biphenyl syntheses , includes:
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Suzuki-Miyaura Coupling: A boronic acid derivative of 2-methoxybenzaldehyde is coupled with 2-bromobenzotrifluoride under palladium catalysis to form the biphenyl backbone.
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Oxidative Functionalization: The aldehyde group is introduced via oxidation of a primary alcohol intermediate using reagents like pyridinium chlorochromate (PCC).
Table 2: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Biphenyl Coupling | Pd(OAc)₂, CuI, K₂CO₃, DMF, 80°C | 78% |
| Aldehyde Oxidation | PCC, CH₂Cl₂, rt | 85% |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 9.78 ppm (aldehyde proton), δ 7.12–7.40 ppm (aromatic protons), and δ 3.81 ppm (methoxy protons) confirm the structure.
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IR Spectroscopy: Stretching vibrations at 1705 cm⁻¹ (C=O) and 2722 cm⁻¹ (aldehyde C-H) are diagnostic.
Biological Activity and Mechanistic Insights
Dopamine Receptor Modulation
5-Methoxy-2'-(trifluoromethyl)biphenyl-2-carbaldehyde acts as a positive allosteric modulator (PAM) of dopamine D₂ receptors. In vitro assays demonstrate a 20–25% increase in receptor efficacy in the presence of dopamine, suggesting synergistic binding. The trifluoromethyl group likely enhances hydrophobic interactions with receptor subpockets, while the methoxy group stabilizes the active conformation through hydrogen bonding.
Selectivity and Pharmacokinetics
Preliminary selectivity profiling indicates negligible activity at serotonin 5-HT₂A receptors, underscoring its specificity for dopaminergic targets. Computational models predict moderate blood-brain barrier permeability (LogP = 3.2), though experimental ADME data remain pending.
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies
Comparative analysis with analogs (e.g., 4'-trifluoromethyl-biphenyl-4-carbaldehyde ) reveals that:
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The 2'-trifluoromethyl group is critical for D₂ receptor affinity.
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Methoxy substitution at the 5-position optimizes metabolic stability over 4-methoxy analogs.
Table 3: SAR of Biphenyl Carbaldehyde Derivatives
| Compound | D₂ Receptor Efficacy (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 5-Methoxy-2'-(CF₃)-derivative | 120 ± 5 | 45 ± 3 |
| 4'-CF₃-biphenyl-4-carbaldehyde | 85 ± 4 | 28 ± 2 |
Research Gaps and Future Directions
Despite promising early results, critical questions remain:
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In Vivo Efficacy: No animal studies have validated the compound’s pharmacokinetic profile or therapeutic effects.
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Toxicity Profiling: The impact of long-term aldehyde exposure on cellular health requires investigation.
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Synthetic Scalability: Current routes suffer from moderate yields (≤80%); flow chemistry approaches could improve efficiency .
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